
2-Hydroxybenzo(a)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybenzo(a)pyrene is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of a hydroxyl group attached to the benzo[a]pyrene structure, which consists of five fused benzene rings. It is primarily formed as a result of the incomplete combustion of organic matter and is found in various environmental pollutants such as automobile emissions, cigarette smoke, and charred foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxybenzo(a)pyrene can be synthesized through several methods. One common approach involves the hydroxylation of benzo[a]pyrene using specific reagents and catalysts. For instance, the degradation of benzo[a]pyrene into hydroxybenzo[a]pyrene can be achieved using Mn-corrolazine as a catalyst, regulated by an oriented external electric field . This process involves a three-step mechanism: epoxidation, hydrogen transfer, and rearrangement.
Industrial Production Methods
Industrial production of this compound is not widely documented due to its carcinogenic nature. laboratory-scale synthesis typically involves controlled conditions to ensure safety and minimize exposure to the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxybenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to benzo[a]pyrene or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of benzo[a]pyrene, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2-Hydroxybenzo(a)pyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its carcinogenic properties helps understand the mechanisms of cancer development.
Medicine: Studies focus on its role in inducing mutations and its potential use in developing cancer therapies.
Industry: It serves as a reference compound for monitoring environmental pollution and assessing the effectiveness of pollution control measures
Mecanismo De Acción
The mechanism of action of 2-Hydroxybenzo(a)pyrene involves its interaction with cellular components, leading to toxic effects. It primarily exerts its effects through the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, it activates a cascade of events that result in oxidative stress, inflammation, and genetic toxicity. This pathway is crucial in mediating the compound’s carcinogenic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hydroxybenzo[a]pyrene
- 3-Hydroxybenzo[a]pyrene
- 11-Hydroxybenzo[a]pyrene
Comparison
2-Hydroxybenzo(a)pyrene is unique among its isomers due to its strong carcinogenic activity. While other hydroxylated derivatives like 1-, 3-, and 12-hydroxybenzo[a]pyrene are noncarcinogenic, and 11-hydroxybenzo[a]pyrene is weakly carcinogenic, this compound exhibits high carcinogenicity, making it a significant compound for studying cancer mechanisms .
Propiedades
Número CAS |
56892-30-9 |
|---|---|
Fórmula molecular |
C20H12O |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
benzo[a]pyren-2-ol |
InChI |
InChI=1S/C20H12O/c21-16-10-14-6-5-13-9-12-3-1-2-4-17(12)18-8-7-15(11-16)19(14)20(13)18/h1-11,21H |
Clave InChI |
KAXJMEFTXJWMLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
SMILES canónico |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC(=CC(=C54)C=C3)O |
| 56892-30-9 | |
Sinónimos |
2-hydroxybenzo(a)pyrene 2-hydroxybenzo(a)pyrene, 3H-labeled 2-hydroxybenzo(a)pyrene, hydrogen sulfate benzo(a)pyren-2-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


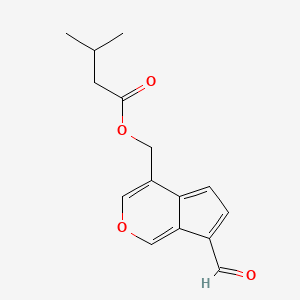
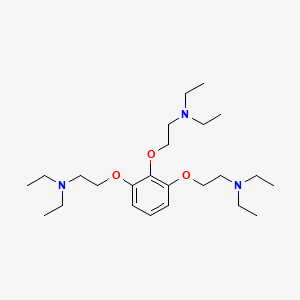
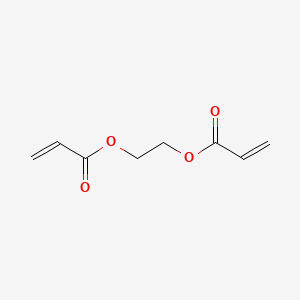
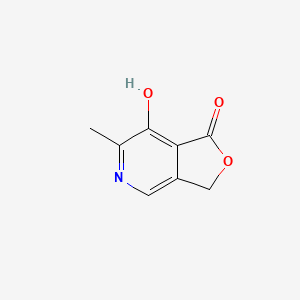
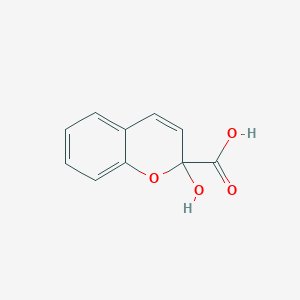
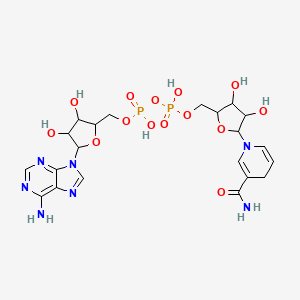
![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)
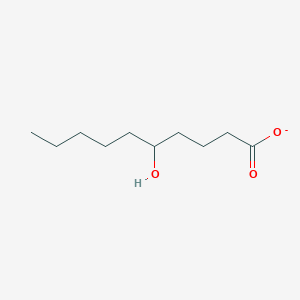
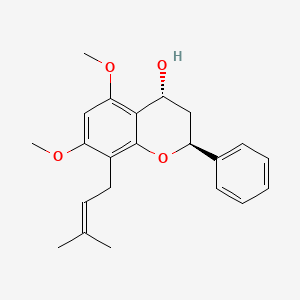
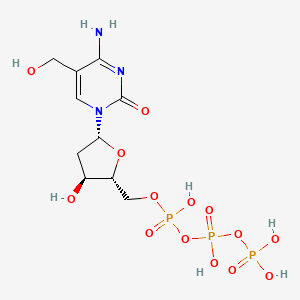
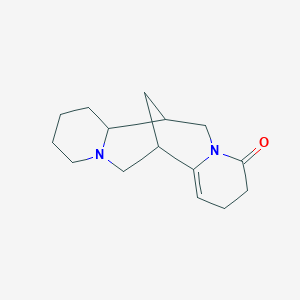
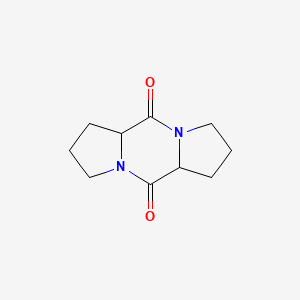
![2,3,14-Trihydroxy-10,13-dimethyl-1,2,3,4,5,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1195407.png)
![5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1195408.png)
